{2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile
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Overview
Description
The compound {2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. Its structure features multiple functional groups, including a bromine atom, methoxy groups, an imino group, a thiazolidinone ring, and a nitrile group, making it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile typically involves multi-step organic synthesis. One possible route includes:
Formation of the Thiazolidinone Ring: Starting with a suitable precursor, such as 2-methoxybenzaldehyde, the thiazolidinone ring can be formed through a cyclization reaction with a thiourea derivative under acidic conditions.
Methoxylation: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine.
Coupling Reactions: The final coupling of the thiazolidinone derivative with the brominated and methoxylated phenoxy acetonitrile can be achieved using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar solvents.
Cyclization: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of suitable ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the bromine atom can yield a variety of substituted phenoxy acetonitrile derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, the compound can be explored as a potential drug candidate. Its structural features suggest it could interact with various biological targets, such as enzymes or receptors, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which {2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the imino and thiazolidinone groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzaldehyde: Shares the bromine and methoxy functional groups but lacks the thiazolidinone and imino groups.
2-Bromo-6-methoxybenzothiazole: Contains the bromine and methoxy groups along with a thiazole ring but lacks the imino and nitrile groups.
4-Methoxyphenylacetonitrile: Contains the methoxy and nitrile groups but lacks the bromine, imino, and thiazolidinone groups.
Uniqueness
The uniqueness of {2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo, nitrile) groups provides a unique electronic environment that can influence its reactivity and interactions with other molecules.
This detailed overview should provide a comprehensive understanding of the compound and its potential applications
Properties
Molecular Formula |
C20H16BrN3O4S |
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Molecular Weight |
474.3 g/mol |
IUPAC Name |
2-[2-bromo-6-methoxy-4-[(Z)-[2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C20H16BrN3O4S/c1-26-15-6-4-3-5-14(15)23-20-24-19(25)17(29-20)11-12-9-13(21)18(28-8-7-22)16(10-12)27-2/h3-6,9-11H,8H2,1-2H3,(H,23,24,25)/b17-11- |
InChI Key |
QVDGAUURYUARTL-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC#N)OC)/S2 |
Canonical SMILES |
COC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#N)OC)S2 |
Origin of Product |
United States |
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